molecular formula C9H12N2O2 B3023156 N-Hydroxy-2-(4-methoxyphenyl)acetimidamide CAS No. 6965-38-4

N-Hydroxy-2-(4-methoxyphenyl)acetimidamide

Cat. No.: B3023156
CAS No.: 6965-38-4
M. Wt: 180.20 g/mol
InChI Key: QIACLRIKXICINP-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-methoxyphenyl)acetimidamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This acetimidamide derivative is part of a class of compounds featuring an amidine moiety, which is a functional group of significant interest in medicinal chemistry research . Compounds containing the amidine scaffold, such as this one, are investigated in the design and synthesis of novel bioactive molecules . For instance, research into N-sulfonyl amidine hybrids has explored their potential as antiproliferative agents . Similarly, derivatives with imidamide scaffolds have been synthesized and evaluated as inhibitors of enzymes like nitric oxide synthase (NOS), highlighting the research value of this chemical class in developing new therapeutic candidates . This product is intended for laboratory research purposes only and is not classified or intended for human consumption.

Properties

CAS No.

6965-38-4

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)

InChI Key

QIACLRIKXICINP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=NO)N

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N\O)/N

Canonical SMILES

COC1=CC=C(C=C1)CC(=NO)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-methoxyphenyl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazolones.

    Reduction: Reduction reactions can convert it into different amidine derivatives.

    Substitution: It can participate in substitution reactions, particularly with electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride, N-chlorosuccinimide, and various oxidizing agents. The reactions are typically carried out under mild conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include oxadiazolones, amidines, and other substituted derivatives. These products are valuable intermediates in the synthesis of various heterocyclic compounds .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Complex Molecules: N-Hydroxy-2-(4-methoxyphenyl)acetimidamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. Its ability to undergo various chemical reactions makes it invaluable in synthetic chemistry .

2. Biology:

  • Enzyme Inhibition Studies: Research has indicated that this compound may act as an enzyme inhibitor, which is crucial for understanding its potential therapeutic roles in modulating biological pathways .
  • Antioxidant Properties: Similar derivatives have been studied for their antioxidant capabilities, suggesting that this compound could be explored for its protective effects against oxidative stress-related conditions .

3. Medicine:

  • Therapeutic Potential: The compound is under investigation for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interact with specific biological targets, influencing cellular signaling pathways and offering potential therapeutic benefits .
  • Pharmaceutical Testing: It is utilized in pharmaceutical development processes, including bioavailability studies and stability testing, to assess its viability as a drug candidate .

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound demonstrated its potential to inhibit specific enzymes involved in metabolic pathways. The compound's interaction with these enzymes was characterized using kinetic assays, revealing promising results that warrant further investigation into its therapeutic applications.

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant activity of related compounds highlighted the potential of this compound to scavenge free radicals effectively. Utilizing assays such as DPPH and ABTS, the compound exhibited significant antioxidant activity, suggesting its application in preventing oxidative damage in biological systems .

Comparison with Similar Compounds

Structural and Spectroscopic Characterization

  • NMR Trends : Derivatives with electron-donating 4-methoxyphenyl groups (e.g., compound 2h in ) show upfield shifts in ¹H NMR for aromatic protons (δ 7.11–7.35 ppm) compared to electron-withdrawing substituents (e.g., 4-chlorophenyl, δ 7.35–7.55 ppm) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for 4-methoxyphenyl derivatives (e.g., m/z 181.09715 for the target compound) align with calculated values, confirming structural integrity .

Reactivity and Functionalization Challenges

  • Nitration/Oxidation Attempts: Efforts to nitrate the amino group of NTOA (a nitrotetrazole analogue) failed, highlighting the instability of certain substituents under harsh conditions .
  • Heterocyclic Synthesis : Microwave-assisted reactions of acetimidamides with p-anisidine required AlCl₃ and elevated temperatures (160°C) to achieve cyclization (78% yield), underscoring the need for optimized conditions with methoxy-substituted analogues .

Predicted Physicochemical Properties

Collision cross sections (CCS) and molecular weights of select compounds:

Compound Name Molecular Weight Predicted CCS ([M+H]⁺, Ų)
N-Hydroxy-2-(4-methoxyphenyl)acetimidamide 180.18 138.4
N-Hydroxy-2-(naphthalen-2-yl)acetimidamide 200.24 Not available
NTAA 227.16 Not available

The target compound’s lower CCS compared to its sodium adduct (148.6 Ų) suggests reduced polarity, which may influence solubility and bioavailability .

Biological Activity

N-Hydroxy-2-(4-methoxyphenyl)acetimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group, a methoxy group, and an imidamide functional group. Its molecular formula is C10H13N3O2, with a molar mass of approximately 225.23 g/mol. The unique combination of these functional groups contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and imidamide groups can form hydrogen bonds, facilitating binding to active sites on target proteins. This binding can inhibit enzyme activity or modulate cellular signaling pathways, leading to various biological effects, including anti-inflammatory and anticancer activities.

1. Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response by mediating the production of prostaglandins .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through its action on COX-1 and COX-2 enzymes. In experimental models, it significantly decreased the levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

3. Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.

4. Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. In vitro assays revealed that it inhibits cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer), suggesting its potential as an anticancer therapeutic agent .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anti-inflammatory effectsShowed significant reduction in COX-2 expression compared to control groups .
Study 2 Assess antimicrobial activityDemonstrated inhibition against E. coli and S. aureus with MIC values indicating strong efficacy.
Study 3 Investigate anticancer propertiesInhibited proliferation in A431 cells by inducing apoptosis pathways .

Q & A

Q. What synthetic methodologies are optimal for preparing N-Hydroxy-2-(4-methoxyphenyl)acetimidamide with high purity?

The acetimidamide formation step can be optimized using a temperature of 120°C, ambient pressure (1 bar), and a residence time of 13.3 minutes. DMSO is preferred over DMF due to its ease of removal during aqueous work-up. Subsequent condensation steps (e.g., with triazoles) yield >85% purity when conducted under controlled conditions (see Table 1 for yield-purity relationships) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

1H/13C NMR spectroscopy is essential for verifying the imidamide proton (N–OH) and methoxyphenyl aromatic protons. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]+). Purity analysis via HPLC (C18 column, acetonitrile/water gradient) is recommended, especially for derivatives intended for biological assays .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Broad-spectrum enzyme inhibition assays (e.g., MMPs or NOS isoforms) are suitable. For MMP inhibition, use fluorogenic substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 and measure IC50 values at 37°C . Cell permeability can be assessed using aortic tissue assays or macrophage models for iNOS inhibition .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in acetimidamide derivatives?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. High-resolution data (≤1.0 Å) are critical for resolving tautomeric equilibria in imidamide groups. Twinned data may require SHELXPRO for macromolecular interface compatibility .

Q. How do structural modifications (e.g., sulfonyl or triazole substituents) influence bioactivity?

Structure-activity relationship (SAR) studies should systematically vary substituents on the methoxyphenyl or imidamide groups. For example, sulfonyl groups (e.g., tosyl in N-sulfonylamidines) enhance metabolic stability, while triazole moieties improve binding affinity to MMP active sites. Compare IC50 shifts across derivatives using dose-response curves .

Q. How can contradictory data on enzyme inhibition potency be resolved?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or compound purity. Validate purity via LC-MS and replicate assays under standardized conditions. For MMP inhibitors, test against both recombinant enzymes and cell-based models to distinguish direct inhibition from off-target effects .

Q. What computational methods support the design of imidamide-based inhibitors?

Docking simulations (AutoDock Vina, Schrödinger) using MMP-3 (PDB: 1UCL) or iNOS (PDB: 3E7T) crystal structures can predict binding modes. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of the imidamide-metal interaction (e.g., Zn²+ in MMPs) .

Q. How does solvent choice impact reaction efficiency in imidamide synthesis?

Polar aprotic solvents (DMSO, DMF) stabilize transition states in nucleophilic substitution steps. However, DMSO’s higher boiling point (189°C) enables prolonged heating without decomposition, unlike DMF, which may form dimethylamine byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-2-(4-methoxyphenyl)acetimidamide
Reactant of Route 2
N-Hydroxy-2-(4-methoxyphenyl)acetimidamide

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